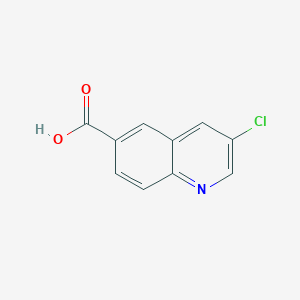

3-Chloroquinoline-6-carboxylic acid

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline itself is a heterocyclic aromatic compound with the chemical formula C₉H₇N. researchgate.net Its structure can be described as a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. This scaffold is not merely a synthetic curiosity; it is found in numerous natural products, particularly alkaloids, and forms the core of many pharmacologically active compounds. researchgate.net The quinoline ring system is a vital pharmacophore in medicinal chemistry, lending its structure to a wide array of drugs with activities ranging from antimalarial to anticancer. researchgate.netresearchgate.net

The chemical reactivity of the quinoline ring is influenced by the nitrogen atom, which imparts a degree of polarity and provides a site for chemical interactions. The benzene portion of the molecule can undergo electrophilic substitution, while the pyridine part is generally more resistant to such reactions but susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a vast library of derivatives with diverse properties and applications.

Strategic Importance of Halogenated Carboxylic Acid Quinoline Derivatives

The introduction of a halogen, such as chlorine, and a carboxylic acid group onto the quinoline framework, as seen in 3-chloroquinoline-6-carboxylic acid, is a strategic design element in medicinal chemistry and materials science. Halogens, particularly chlorine, are electron-withdrawing groups that can significantly alter the electronic properties of the quinoline ring. This can enhance the molecule's reactivity towards nucleophilic substitution, a key reaction in the synthesis of more elaborate structures. The presence of a chloro group can also influence the compound's lipophilicity and its ability to engage in halogen bonding, which can be crucial for binding to biological targets.

The carboxylic acid group is another pivotal functional group. researchgate.net Its acidic nature allows for the formation of salts, which can improve a compound's solubility and bioavailability. researchgate.net The carboxylic acid moiety can also act as a key hydrogen bond donor and acceptor, facilitating interactions with biological receptors like enzymes and proteins. researchgate.netnih.gov Furthermore, the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a multitude of chemical transformations. The combination of a halogen and a carboxylic acid on a quinoline core, therefore, creates a highly versatile and valuable synthetic intermediate. For instance, derivatives of quinoline carboxylic acids have been explored as potential inhibitors of protein kinase CK2, an enzyme implicated in various diseases. nih.govresearchgate.net

Historical Development and Early Research Focus on this compound

The historical development of quinoline chemistry dates back to the early 19th century, with the first extraction of quinoline from coal tar. researchgate.net The synthesis of quinoline derivatives has since been a subject of intense study, with the development of several named reactions like the Skraup, Doebner-von Miller, and Pfitzinger syntheses, which are foundational to accessing this heterocyclic system. researchgate.net

While specific early research focusing solely on this compound is not extensively documented in readily available literature, its development can be seen as a logical progression within the broader exploration of quinoline chemistry. The drive to create novel compounds with potential therapeutic applications would have naturally led researchers to explore the effects of various substituents on the quinoline scaffold. The synthesis of such a molecule would likely have been pursued as a key intermediate for the generation of a library of derivatives to be screened for biological activity. The synthesis of related compounds, such as 2-chloroquinoline-3-carboxylic acids, has been achieved through methods like oxidation with silver nitrate (B79036) or treatment of the corresponding quinolin-2(1H)-one with reagents like phosphoryl chloride. nih.govtandfonline.com These established synthetic strategies provide a plausible pathway for the historical synthesis of this compound.

Overview of Contemporary Research Trajectories and Multidisciplinary Significance

In the modern research landscape, this compound and its close analogs are recognized for their potential in a variety of scientific fields. The primary application of this compound is as a versatile building block for the synthesis of more complex molecules with specific functionalities.

In medicinal chemistry, halogenated quinoline carboxylic acids are key components in the design of new therapeutic agents. For example, the quinoline-3-carboxylic acid scaffold is a known pharmacophore for HIV-1 integrase inhibitors. mdpi.com The strategic placement of substituents, including halogens and carboxylic acids, is crucial for optimizing the drug-like properties of these inhibitors. mdpi.com Furthermore, quinoline derivatives bearing chloro and carboxylic acid groups have been investigated for their potential antimicrobial and anticancer activities. nih.gov The ability to modify the core structure of this compound allows for the fine-tuning of its biological activity and selectivity.

Beyond medicinal applications, these types of compounds can be utilized in materials science. The rigid, aromatic structure of the quinoline core, combined with the reactive handles of the chloro and carboxylic acid groups, makes them suitable for incorporation into larger molecular architectures, such as polymers or ligands for metal complexes. These materials could have interesting photophysical or electronic properties. The multidisciplinary significance of this compound lies in its role as a versatile platform for innovation across various scientific disciplines.

Compound Information

| Compound Name |

| This compound |

| Quinoline |

| 2-chloroquinoline-3-carboxylic acid |

| Quinolin-2(1H)-one |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Boiling Point (Predicted) | 364.1±27.0 °C |

| Density (Predicted) | 1.469±0.06 g/cm³ |

| pKa (Predicted) | 3.60±0.30 |

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

3-chloroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) |

InChI Key |

GLMZYRHRGJTEFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroquinoline 6 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. By conceptually breaking down the molecule into simpler, commercially available starting materials, chemists can identify key bond disconnections and strategic transformations. For 3-Chloroquinoline-6-carboxylic acid, a primary disconnection can be made at the quinoline (B57606) ring itself, suggesting precursors that can be cyclized to form the heterocyclic core.

A logical retrosynthetic approach would involve disconnecting the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline system. This leads to precursors such as a substituted aniline (B41778) and a three-carbon component that can undergo a cyclization reaction. Specifically, a key precursor is often a substituted N-phenylacetamide, which can be manipulated to form the quinoline ring. nih.gov The chlorine and carboxylic acid functionalities can be introduced either before or after the formation of the quinoline core, a concept known as functional group interconversion (FGI). amazonaws.comyoutube.com

Key precursors that emerge from this analysis include:

Substituted anilines: These provide the benzene (B151609) ring and the nitrogen atom of the quinoline. The substitution pattern on the aniline will determine the final substitution on the quinoline ring.

Three-carbon synthons: These reagents provide the remaining three carbons of the pyridine ring. Examples include acrolein, glyceraldehyde, or their synthetic equivalents.

Pre-functionalized precursors: In some strategies, precursors already containing the chloro or carboxylic acid (or a precursor to it) are utilized to streamline the synthesis.

Conventional Multi-Step Synthesis Pathways

Traditional methods for synthesizing quinolines often involve multi-step sequences that have been refined over many years. These pathways typically rely on classic named reactions and functional group manipulations.

Condensation Reactions for Quinoline Ring Formation

The formation of the quinoline ring often proceeds through a condensation reaction between an aniline derivative and a suitable three-carbon electrophile. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. researchgate.net While a classic method, it can sometimes lead to mixtures of products depending on the substitution pattern.

Cyclization Strategies for Quinoline Core Construction

A widely used and versatile method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. This intermediate can then be further functionalized.

Another important strategy involves the Vilsmeier-Haack reaction. Treatment of a substituted N-phenylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide) can lead to the formation of a 2-chloro-3-formylquinoline. nih.gov This reaction is particularly relevant as it directly installs the chlorine atom at the 3-position.

Functional Group Interconversions (FGIs) for Chlorine and Carboxylic Acid Introduction

Once the quinoline core is established, the required chlorine and carboxylic acid groups are often introduced through functional group interconversions.

Introduction of the Carboxylic Acid: If the synthesis yields a 3-formylquinoline, this aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. A common method involves the use of silver nitrate (B79036) in an alkaline medium. tandfonline.com

Introduction of the Chlorine Atom: If the synthesis starts with a hydroxyquinoline derivative (a quinolone), the hydroxyl group at position 3 can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govyoutube.com

Catalytic Approaches to Synthesis

Modern synthetic chemistry has increasingly turned towards catalytic methods to improve efficiency, reduce waste, and access novel reactivity. The synthesis of quinolines has also benefited from these advancements.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of heterocyclic systems. nih.govfrontiersin.org While direct catalytic synthesis of this compound is not extensively documented, related transition metal-catalyzed reactions for quinoline synthesis are well-established and could be adapted. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-N bonds, which are crucial for constructing the quinoline ring from pre-functionalized precursors. organic-chemistry.org

Recent research has explored the use of various transition metals like iridium, nickel, and cobalt for the dehydrogenative cyclization of aminoaryl alcohols with ketones or nitriles to produce quinolines. organic-chemistry.org These methods offer a more atom-economical and environmentally benign approach compared to classical methods. organic-chemistry.org While these specific examples may not directly yield this compound, they highlight the potential for developing novel catalytic routes to this important intermediate.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations highlight the potential of this approach. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates has been achieved through an organocatalytic approach. In this method, 4-azido-7-chloroquinoline is reacted with β-ketoesters in the presence of pyrrolidine (B122466) as an organocatalyst. This reaction proceeds via an enamine-azide cycloaddition to yield the triazole products in moderate to excellent yields. This demonstrates the feasibility of using organocatalysts to facilitate reactions on the chloroquinoline core.

Photocatalytic and Electrocatalytic Pathways

In recent years, photocatalysis and electrocatalysis have emerged as powerful tools for green chemistry, utilizing light and electricity, respectively, to drive chemical reactions under mild conditions.

Photocatalytic Synthesis: The application of visible-light photocatalysis for the synthesis of quinolines has been demonstrated, offering an oxidant-free pathway. A dual-catalyst system, comprising a photocatalyst and a proton reduction co-catalyst, can be employed for the synthesis of quinolines from anilines and aldehydes with the production of hydrogen gas as the only byproduct. While a direct photocatalytic synthesis of this compound is not explicitly detailed, the functionalization of the quinoline core through photocatalytic means is an active area of research. For example, photocatalytic C-H chlorination of quinoline derivatives could potentially be a route to introduce the chloro-substituent at the 3-position.

Electrocatalytic Synthesis: Electrocatalysis provides another sustainable avenue for the synthesis of halogenated heterocycles. The electrocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been successfully achieved using water as a hydrogen source over a fluorine-modified cobalt catalyst. nih.gov This method operates at room temperature and demonstrates high selectivity and yield. nih.gov Although a direct electrocatalytic synthesis of this compound has not been reported, the principles of electrocatalytic halogenation and carboxylation could be adapted for this purpose. For instance, the electrolytic synthesis of 3,6-dichloropicolinic acid from a tetrachlorinated precursor showcases the potential for selective dehalogenation and carboxylation reactions under electrolytic conditions.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in water represents a significant step towards greener synthesis. Solvent-free methods for the synthesis of polysubstituted quinolines have been reported, often utilizing solid-supported catalysts like P2O5/SiO2 at elevated temperatures. researchgate.net These reactions are characterized by short reaction times and high yields. researchgate.net Similarly, the synthesis of quinoline-4-carboxylic acids has been achieved in water, utilizing the Pfitzinger reaction of isatin (B1672199) with enaminones in the presence of an aqueous base. rsc.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. rsc.org

Microwave and Ultrasound-Assisted Syntheses

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been successfully applied to the preparation of various quinoline derivatives. For example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a precursor for further derivatization, has been synthesized from the corresponding acetanilide (B955) using dimethylformamide and phosphorus oxychloride under microwave irradiation. jmpas.com The Gould-Jacobs reaction, a classical method for quinoline synthesis, has also been adapted to microwave conditions, leading to reduced reaction times and improved yields for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives. asianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound-assisted synthesis of quinoline derivatives has been shown to offer advantages such as shorter reaction times and higher yields compared to conventional methods. mdpi.com For instance, the synthesis of piperidinyl-quinoline acylhydrazones from the corresponding carbaldehydes and acid hydrazides is achieved in minutes in excellent yields under ultrasonic irradiation. mdpi.com Furthermore, a one-pot, three-component synthesis of 2-substituted quinolines has been developed using stannous chloride as a precatalyst in water under ultrasound irradiation. researchgate.net

Use of Biodegradable or Recyclable Catalysts

The development of catalysts that are either biodegradable or can be easily recovered and reused is a key aspect of green chemistry. Nanocatalysts, such as those based on iron, copper, and nickel, have been employed for the synthesis of quinolines. nih.gov These catalysts often exhibit high activity and can be magnetically separated and reused for several cycles. nih.gov For example, a recyclable copper catalyst supported on ceria has been shown to be highly efficient for the acceptorless dehydrogenative synthesis of quinolines. nih.gov Similarly, a recyclable nickel-containing coordination polymer has been used as a catalyst for quinoline synthesis through a borrowing hydrogen strategy. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of any synthetic protocol is highly dependent on the optimization of reaction parameters. For classical quinoline syntheses like the Gould-Jacobs and Combes reactions, optimization of temperature and reaction time is crucial to maximize yield and minimize degradation of the product. ablelab.euwikipedia.org For instance, in the Gould-Jacobs reaction, increasing the temperature can favor the cyclization step, but prolonged reaction times at high temperatures can lead to decarboxylation and reduced yields. ablelab.eu

Isolation and Purification Techniques for Synthetic Products

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, intermediates, and byproducts. The solid nature of carboxylic acids often allows for purification by recrystallization, while chromatographic techniques offer higher resolution for complex mixtures.

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.

For a carboxylic acid like this compound, polar solvents are generally suitable. The choice of solvent would be determined empirically, but common options could include:

Ethanol or Methanol: These alcohols often provide good solubility at elevated temperatures and reduced solubility upon cooling.

Acetic Acid: Carboxylic acids can sometimes be effectively recrystallized from dilute acetic acid solutions.

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can be used, often in combination with a co-solvent like water to induce precipitation.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography

For more challenging separations or to obtain very high purity material, column chromatography is the method of choice. In this technique, the crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina.

An eluent, or mobile phase, is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a carboxylic acid, a polar stationary phase like silica gel is appropriate. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

The fractions collected from the column are analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Interactive Data Table: Purification Techniques

| Purification Technique | Stationary Phase/Solvent System | General Applicability |

| Recrystallization | Ethanol, Methanol, Acetic Acid, DMF/Water | Purification of solid products with moderate to high purity. |

| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | High-resolution purification, separation of complex mixtures, and isolation of highly pure compounds. |

Advanced Spectroscopic and Structural Elucidation of 3 Chloroquinoline 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in both solution and solid states. For a molecule like 3-Chloroquinoline-6-carboxylic acid, a suite of NMR experiments is employed to assign every proton and carbon signal unequivocally.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of the quinoline (B57606) ring system necessitates two-dimensional (2D) NMR for complete assignment. The expected proton and carbon chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine substituent, and the carboxylic acid group.

¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The protons H-2 and H-4 are typically the most deshielded due to their proximity to the heterocyclic nitrogen atom. The carboxylic acid proton (-COOH) would appear as a broad singlet at a very low field, often above 12 ppm, due to hydrogen bonding. pressbooks.pub

¹³C NMR: The spectrum would display ten signals, one for each carbon atom. The carboxyl carbon (C-6') and the carbons bonded to nitrogen (C-2, C-8a) and chlorine (C-3) are expected at a lower field. Carbons in aromatic systems typically appear between 115 and 150 ppm. tsijournals.com

2D NMR experiments establish connectivity to resolve any ambiguities:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between adjacent protons on the benzene (B151609) ring (H-5, H-7, H-8) and potentially a long-range coupling between H-2 and H-4.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, identifying all protons within a coupled network. This would be particularly useful for confirming the assignments of the entire benzenoid ring proton system (H-5, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. columbia.edu Key expected correlations include the one from the carboxylic acid proton to carbons C-6, C-5, and C-7, and from H-2 to C-3, C-4, and C-8a, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, a NOESY cross-peak between H-5 and H-4 would confirm their spatial proximity.

Based on data from analogous quinoline derivatives, a complete assignment can be predicted. niscpr.res.inmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound The following data is predictive and based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H→C) |

|---|---|---|---|

| 2 | ~8.9 | ~152.0 | C-3, C-4, C-8a |

| 3 | - | ~135.0 | - |

| 4 | ~8.2 | ~148.0 | C-2, C-5, C-8a |

| 4a | - | ~129.0 | - |

| 5 | ~8.1 | ~130.0 | C-4, C-6, C-7, C-8a |

| 6 | - | ~132.0 | - |

| 7 | ~7.8 | ~128.0 | C-5, C-6, C-8a |

| 8 | ~8.0 | ~125.0 | C-4a, C-6, C-7 |

| 8a | - | ~147.0 | - |

Solid-state NMR (ssNMR) provides valuable information about the structure and polymorphism of this compound in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. nih.gov Unlike in solution, molecules in the solid state are in fixed orientations, leading to anisotropic interactions that can be studied.

For this compound, ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous states. These different forms would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. nih.gov The presence of multiple, non-equivalent molecules in the crystal's unit cell can lead to the splitting of NMR signals, providing a fingerprint of a specific crystalline arrangement.

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to investigate conformational changes that occur on the NMR timescale. For this compound, a key dynamic process is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring (C6-COOH).

At low temperatures, this rotation may be slow enough to result in distinct signals for atoms that are chemically equivalent at room temperature, such as the two oxygen atoms of the carboxyl group or even protons on adjacent rings if a particular conformation is locked. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (energy barrier) for this rotational process, providing fundamental insights into the molecule's conformational flexibility. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected exact mass can be calculated from the masses of its constituent isotopes. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in an approximate 3:1 ratio, leading to M+ and M+2 peaks. niscpr.res.in

Table 2: Exact Mass and Elemental Composition of this compound

| Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₆³⁵ClNO₂ | [M+H]⁺ | 208.0109 |

Confirming the measured mass against the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint.

For this compound, predictable fragmentation pathways include:

Loss of a carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH radical (45 Da) or CO₂ (44 Da). chempap.orgmiamioh.edu

Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible pathway.

Loss of HCN: Fragmentation of the quinoline ring itself often involves the loss of hydrogen cyanide (27 Da), a characteristic feature of nitrogen-containing heterocyclic aromatic compounds. mcmaster.ca

Table 3: Predicted MS/MS Fragmentation of this compound The following data is predictive and based on established fragmentation patterns.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 208 | COOH | 163 |

| 208 | CO₂ | 164 |

| 208 | Cl | 173 |

Ion Mobility Spectrometry (MS) can be coupled with mass spectrometry to provide an additional dimension of separation based on the size, shape, and charge of the ions. This technique can separate isomers that are indistinguishable by mass alone and can provide information about the gas-phase conformation of the molecule. nih.gov For derivatives of this compound, ion mobility could potentially be used to separate different conformers or to distinguish them from other isomeric structures.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-azetines |

| 2-Aryl-3,3-dichloroazetidines |

| N-substituted derivatives |

| Diaziridines |

| 2H-Azirines |

| 1-Aryl-3-chloro-2-azetines |

| Benzo[c]fused derivatives |

| Pyrrole |

| N-Methylpyrrole |

| Carbazole |

Isotopic Labeling Studies by Mass Spectrometry

Isotopic labeling is a powerful technique used in mass spectrometry to trace the fate of atoms or molecules and to quantify metabolites. In the context of this compound, isotopic labeling, particularly with deuterium (B1214612) (²H or D), can be employed to elucidate reaction mechanisms, study metabolic pathways, and create internal standards for quantitative analysis. nih.gov

A common method for introducing deuterium into molecules containing carboxylic acid groups is through hydrogen-deuterium exchange (HDX). nih.gov This can be achieved under acidic or basic conditions. nih.gov For instance, acid-catalyzed HDX reactions often utilize strong deuterated Brønsted or Lewis acids in the presence of a deuterium source, leading to the incorporation of deuterium into aromatic systems. nih.gov Base-catalyzed HDX is also effective for compounds with acidic protons, such as those in carboxylic acids, proceeding through keto-enol equilibria. nih.gov

Isotope-coded derivatization reagents can also be utilized for the quantitative analysis of carboxylic acid-containing metabolites. One such method involves the use of isotope-coded p-dimethylaminophenacyl (DmPA) bromide. This reagent reacts with carboxylic acids to introduce an isotope tag, which not only allows for accurate quantification but can also improve chromatographic retention and enhance electrospray ionization (ESI) efficiency in liquid chromatography-mass spectrometry (LC-MS). nih.gov Another approach is the methylamine (B109427) stable isotope labeling (MeSIL) method, which allows for the relative quantification of N-glycopeptides by targeting carboxyl groups. rsc.org

These labeling strategies are instrumental in differential mass spectrometry analysis, where the mass shift between the labeled and unlabeled compound provides quantitative information and can help identify molecules based on the number of reactive groups present. nih.govgoogle.com For example, a characteristic mass shift can indicate the presence of a carboxylic acid group. google.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Signatures of Functional Groups and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding. For this compound, the FTIR spectrum would be characterized by specific vibrational modes corresponding to its quinoline core, chloro substituent, and carboxylic acid group.

The carboxylic acid group exhibits several characteristic bands. A very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comopenstax.org The exact position is sensitive to factors like dimerization, conjugation, and intramolecular hydrogen bonding. orgchemboulder.com For dimeric carboxylic acids, this band is typically centered around 1710 cm⁻¹. openstax.org Additionally, the C–O stretching vibration is found in the 1320-1210 cm⁻¹ region, and O–H bending vibrations are observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The quinoline ring itself will display a series of characteristic absorptions. These include C=N stretching vibrations, typically seen in the range of 1630-1620 cm⁻¹, and aromatic C=C stretching vibrations. nih.gov The presence of the chloro-substituent will also give rise to a C-Cl stretching vibration, though its position can be variable.

Studies on related quinoline carboxylic acid derivatives have shown that the intramolecular hydrogen bond between the carboxylic group and other functional groups significantly influences the vibrational spectra. mdpi.com The formation of a quasi-ring due to this hydrogen bond leads to structural stabilization. mdpi.com The infrared spectrum of quinoline-2-carboxylic acid, for example, suggests it exists in both a neutral form and as a zwitterion, where the proton from the carboxylic acid has transferred to the quinoline nitrogen. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and for studying the low-frequency vibrations associated with the crystal lattice. spectroscopyonline.com For this compound, Raman spectroscopy can be used to characterize its molecular vibrations and to understand its solid-state structure. researchgate.net

The Raman spectrum of a molecular crystal is composed of internal and external vibrational modes. Internal modes correspond to the vibrations within the molecule itself, while external modes, or lattice modes, arise from the collective motions of the molecules in the crystal lattice. spectroscopyonline.com These lattice modes are found in the low-frequency region of the spectrum and are highly sensitive to the crystal structure and intermolecular interactions. spectroscopyonline.com Therefore, Raman spectroscopy is a powerful tool for differentiating between polymorphs, which are different crystalline forms of the same compound. spectroscopyonline.com

For quinoline derivatives, Raman spectroscopy has been used to identify characteristic bands. researchgate.netresearchgate.net For instance, protonation at the N1 position of the quinoline ring can cause significant changes in the Raman bands in the 1500-1650 cm⁻¹ region. researchgate.net The presence of substituents, such as a chloro group, can also perturb the molecular vibrations. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes. researchgate.netresearchgate.net

The analysis of both high-frequency internal modes and low-frequency lattice modes can provide a comprehensive picture of the molecular and crystal structure of this compound. mdpi.comaps.org

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Analysis of Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions. rsc.org

The quinoline ring system is the primary chromophore in this molecule. The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to these electronic transitions. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the quinoline ring and the solvent. For example, a study on quinoline-7-carboxaldehyde showed UV-Vis absorption in the 200-400 nm range. nih.gov The introduction of a chloro group and a carboxylic acid group at positions 3 and 6, respectively, will further modify the electronic structure and thus the absorption spectrum.

The carboxylic acid group can also influence the electronic transitions. Changes in pH can alter the protonation state of the carboxylic acid and the quinoline nitrogen, leading to shifts in the absorption maxima (solvatochromism). For instance, protonation of nitrogen-containing heterocycles can lead to significant changes in their absorption spectra. tuni.ficcspublishing.org.cn

Quantum Yield Determination and Lifetime Measurements of Fluorescent Derivatives

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent; the fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. depaul.edu

Quinoline and its derivatives are known to be fluorescent, although the quantum yield can vary significantly depending on the substitution pattern and the environment. researchgate.nettuni.finih.gov Generally, N-heterocycles like quinoline are less fluorescent than their corresponding isoelectronic hydrocarbons. tuni.fi However, their fluorescence can be enhanced, for example, by protonation, which can change the nature of the lowest excited state from a less emissive (n,π) state to a more emissive (π,π) state. tuni.fi

The fluorescence quantum yield can be determined using either absolute or relative methods. The relative method involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. depaul.edu

The fluorescence lifetime (τ) is another important parameter, representing the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore. nih.gov Fluorescence lifetimes are typically in the nanosecond range and can be measured using techniques like time-correlated single-photon counting (TCSPC). physicsopenlab.orgresearchgate.net Similar to quantum yield, the fluorescence lifetime of quinoline derivatives is sensitive to their molecular structure and environment. nih.gov For instance, studies on quinolinium-based probes have shown lifetimes in the range of 12-13 ns. nih.gov

For derivatives of this compound, the introduction of various functional groups could be used to tune their fluorescence properties, including quantum yield and lifetime, for potential applications in areas like fluorescent probes and sensors. acs.orgacs.org

X-ray Diffraction Crystallography

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Packing

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Although a single crystal structure for this compound is not readily found in published literature, a study on its isomer, 2-Chloroquinoline-3-carboxylic acid, provides valuable insight into the type of data that can be obtained. researchgate.net The crystal structure of this isomer reveals a planar quinoline ring system, with the carboxylic acid group participating in intermolecular hydrogen bonding. researchgate.net This hydrogen bonding is a key factor in the formation of a stable, two-dimensional network structure. researchgate.net

A hypothetical data table for the single crystal X-ray diffraction of this compound, based on the type of information that would be obtained, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆ClNO₂ |

| Formula Weight | 207.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.000 |

| b (Å) | 12.000 |

| c (Å) | 10.500 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 850.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.620 |

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit different physical properties, such as solubility and stability, which are critical in various applications.

In the context of this compound, PXRD would be employed to:

Confirm the crystalline phase of a synthesized batch.

Identify the presence of any polymorphic impurities.

Monitor phase transitions that may occur under different temperature or pressure conditions.

The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). While no specific PXRD patterns for this compound are published, the technique remains crucial for its solid-state characterization.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for instance, by derivatizing the carboxylic acid with a chiral alcohol or amine, the resulting derivatives would be chiral and could be analyzed using chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and is a powerful tool for assigning the absolute configuration of chiral compounds. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the chiral chromophores within the molecule.

For a chiral derivative of this compound, the quinoline ring system would act as a major chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the spatial arrangement of the substituents around the chiral center.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is used to characterize chiral molecules. An ORD curve of a chiral compound shows a plain curve at wavelengths away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of an absorption band.

The combination of CD and ORD data can provide comprehensive information about the stereochemical features of chiral derivatives of this compound.

A hypothetical data table for chiroptical analysis of a chiral derivative is shown below.

| Chiroptical Parameter | Hypothetical Value |

| Specific Rotation [α]D²⁵ | +45.5° (c 0.5, CHCl₃) |

| CD (λmax, nm (Δε)) | 220 (+5.2), 250 (-3.1), 310 (+1.5) |

| ORD (λ, nm ([Φ])) | 589 (-), 260 (trough, -8500), 230 (peak, +12000) |

Theoretical and Computational Chemistry of 3 Chloroquinoline 6 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent for DFT), providing detailed information about molecular structure and electronics. DFT, particularly with hybrid functionals like B3LYP, is a common choice for its balance of accuracy and computational cost in studying quinoline (B57606) derivatives. researchgate.netnih.gov

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 3-Chloroquinoline-6-carboxylic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

The presence of the carboxylic acid group (-COOH) introduces the possibility of different conformers, primarily due to rotation around the C-C single bond connecting it to the quinoline ring. Computational methods can be used to explore these different rotational isomers (rotamers) to identify the most stable conformer and the energy barriers between them. In similar structures, such as 2-chloroquinoline-3-carboxylic acid, the orientation of the carboxylic acid is crucial in determining intermolecular interactions like hydrogen bonding in the solid state. researchgate.net

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound

| Parameter | Predicted Value (Example) |

| Bond Lengths (Å) | |

| C-Cl | ~1.74 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.35 |

| O-H (carboxyl) | ~0.97 |

| Bond Angles (°) ** | |

| Cl-C3-C2 | ~119.0 |

| C5-C6-C(carboxyl) | ~120.5 |

| O=C-O (carboxyl) | ~123.0 |

| Dihedral Angles (°) ** | |

| C5-C6-C(carboxyl)-O | ~0 or ~180 |

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not from a specific calculation on this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive, known as a "soft" molecule. nih.gov For quinoline derivatives, the distribution of HOMO and LUMO orbitals is often spread across the aromatic ring system. nih.gov

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-deficient), often located around hydrogen atoms, especially the acidic proton of the carboxylic acid. These are sites for nucleophilic attack.

Green regions: Represent neutral or weakly polarized areas.

For this compound, the most negative potential would be expected around the carbonyl oxygen and the quinoline nitrogen, while the most positive region would be the carboxylic acid's hydroxyl proton.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. Studies on related hydroxyquinoline carboxylic acids have demonstrated the utility of this approach. researchgate.net

IR Vibrational Frequencies: The calculation of vibrational frequencies helps in assigning the peaks observed in an experimental IR spectrum. Key vibrations for this compound would include the O-H stretch of the carboxylic acid (typically broad), the C=O stretch, C-Cl stretch, and various C=C and C=N stretching modes of the quinoline ring.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. rsc.orgrsc.org The predicted absorption wavelengths (λmax) correspond to electron excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. Quinolines typically exhibit intense π–π* transitions. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially its interactions with other molecules, such as solvents or other solute molecules in a crystal.

Investigation of Intermolecular Interactions and Self-Assembly (e.g., crystal packing, supramolecular structures)

MD simulations can provide insights into how molecules of this compound would interact with each other in the solid state. A key interaction would be hydrogen bonding between the carboxylic acid groups of neighboring molecules. This often leads to the formation of dimers or extended chains, which are fundamental to the crystal's structure. The crystal structure of the related 2-chloroquinoline-3-carboxylic acid shows that its packing is stabilized by O-H···N and C-H···O hydrogen bonds, forming a two-dimensional network. researchgate.net MD simulations could explore the stability of such arrangements and predict how the molecules would pack into a crystal lattice, providing information on potential supramolecular structures.

Solvation Dynamics and Solvent Effects on Molecular Behavior

The behavior of this compound in solution is critical for its reactivity and potential applications. Computational methods are instrumental in understanding these solvent effects.

Theoretical Framework: Solvation dynamics can be modeled using both explicit and implicit solvent models. Explicit models involve simulating individual solvent molecules around the solute, offering a high level of detail. Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally less expensive approach to capture bulk solvent effects. nih.govacs.org

Application to Quinoline Derivatives: Studies on the reaction of hydroxyl radicals with the parent quinoline molecule have demonstrated the significant impact of solvation. nih.govacs.org Using the CPCM model, researchers found that solvation lowers the activation barriers for hydroxyl radical attack at most carbon positions, rendering the reactions effectively barrierless in solution, with the exception of the C2 position which retained a significant energy barrier. nih.govacs.org For this compound, similar computational studies would be necessary to determine how the chloro and carboxylic acid substituents, along with their positions, influence the solvation shell and the molecule's reactivity in different solvents.

Hypothetical Data for Solvation Effects: A hypothetical study on this compound might involve calculating its properties in various solvents. The following table illustrates the kind of data that would be generated.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solubility (logS) |

| Water | 78.4 | 4.5 | -3.2 |

| Ethanol | 24.5 | 4.2 | -2.5 |

| DMSO | 46.7 | 4.8 | -2.1 |

| Chloroform | 4.8 | 3.1 | -1.8 |

Note: This table is purely illustrative and not based on published experimental or computational data for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

While no specific QSPR models for this compound were found, the methodology is well-established. Such models for quinoline derivatives have been developed to predict properties like aqueous solubility. mdpi.com These models typically use a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to build a predictive equation.

Illustrative QSPR Model Development: A QSPR study for a series of quinoline carboxylic acids, including our target compound, would involve the following steps:

Dataset Collection: Gathering experimental data for properties like solubility or reactivity for a set of related compounds.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to develop a predictive model. bohrium.com

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

QSAR models are frequently used to predict the biological activity of quinoline derivatives against various targets. For instance, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives targeting Plasmodium falciparum, the parasite responsible for malaria, and for antitubercular activity. mdpi.comscholarsresearchlibrary.com These models help in identifying key structural features that influence biological activity.

Predicting Binding Affinity: For this compound, a typical ligand-based QSAR study would aim to predict its inhibitory activity against a specific biological target, for example, a protein kinase. nih.gov Computational docking simulations could also be employed to predict the binding mode and affinity of the molecule within the active site of a target protein. Such studies have been performed for other quinoline derivatives, identifying potential anticancer agents. nih.gov

A study on 2-aryl-quinoline-4-carboxylic acid derivatives used in silico methods to identify N-myristoyltransferase as a potential target for the treatment of leishmaniasis. frontiersin.orgresearchgate.net This approach could be hypothetically applied to this compound to screen for potential biological targets.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transient species like transition states.

Transition state theory is a fundamental concept in chemical kinetics. ox.ac.uk Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize transition state structures. nih.gov A key verification of a transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for determining the reaction rate constant. Computational studies on the synthesis of quinoline-4-carboxylic acids via the Doebner reaction have been reported, demonstrating the utility of these methods in understanding reaction pathways. acs.org

For this compound, a key transformation of interest could be its synthesis or a subsequent functionalization reaction. For example, a computational study could elucidate the mechanism of a nucleophilic aromatic substitution reaction, determining the activation energies for substitution at different positions on the quinoline ring.

Hypothetical Reaction Energy Profile Data:

The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -10.8 |

Note: This table is purely illustrative and not based on published data.

While the field of computational chemistry offers a powerful toolkit for the in-depth study of molecules like this compound, a dedicated body of research on this specific compound is currently lacking in the public scientific literature. The methodologies and findings from studies on related quinoline derivatives provide a solid framework for how such an investigation would be conducted. Future computational work is needed to generate specific data on the solvation, structure-property relationships, and reactivity of this compound to fully elucidate its chemical nature.

Docking and Molecular Modeling Studies of Derivatives with Target Receptors (Focus on Binding Interactions, Not Efficacy)

Molecular docking and modeling are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these methods are instrumental in understanding how derivatives of a lead compound, such as this compound, interact with biological targets at a molecular level. This section focuses on the binding interactions of such derivatives with various target receptors, as elucidated by theoretical studies.

Research into quinoline carboxylic acid derivatives has explored their interactions with several key biological targets. These computational studies provide critical insights into the non-covalent forces that govern the stability of the ligand-receptor complexes, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

One area of investigation has been the interaction of quinoline derivatives with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor, a target for antimalarial drugs. researchgate.net In silico molecular docking studies on a series of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives revealed specific binding modes within the active site of the Plasmodium LDH protein. researchgate.netresearchgate.net For instance, the derivative 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid demonstrated significant interaction through five hydrogen bonds with key amino acid residues GLY29, GLY32, ILE31, and THR97. researchgate.net The binding is further stabilized by van der Waals forces and hydrophobic interactions. researchgate.net

Another significant target explored for quinoline derivatives is Protein Kinase CK2, a protein implicated in various diseases. tandfonline.com Molecular modeling studies aimed to understand the impact of different substituents on the quinoline ring on the formation of hydrogen bonds and hydrophobic interactions within the CK2 active site. tandfonline.com Modifications were designed to enhance π–π stacking interactions with specific residues like Phe113, which is a common strategy to improve binding affinity. tandfonline.com The studies included derivatives of 2-chloroquinoline-3-carboxylic acid and tetrazolo[1,5-a]quinoline-4-carboxylic acid. tandfonline.comnih.gov

The interaction of quinoline carboxylic acids with nucleic acids has also been a subject of computational analysis. An in-silico study focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives and their binding to a DNA dodecanucleotide sequence. nih.gov The results indicated that these derivatives bind to the A/T minor groove region of the B-DNA duplex. nih.gov A key finding was the role of the carbonyl group at the 2nd position, which acts as both a hydrogen bond donor and acceptor, forming interactions with adenine (B156593) and guanine (B1146940) nucleic acid bases. nih.gov

Furthermore, inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Subsequent docking and molecular dynamics simulations confirmed stable binding for these compounds, highlighting the potential for interaction with this parasitic enzyme. frontiersin.org

The following tables summarize the key binding interactions observed in these molecular modeling studies.

Table 1: Molecular Docking of 6-Chloroquinoline Derivatives with Plasmodium LDH Receptor

| Derivative | Target Receptor | Key Interacting Residues | Binding Interactions | Binding Energy (kcal/mol) |

| 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid | Plasmodium LDH | GLY29, GLY32, ILE31, THR97 | 5 Hydrogen Bonds, van der Waals forces, Hydrophobic interactions | -9.05 |

Data sourced from Kumar et al. (2015). researchgate.net

Table 2: Molecular Docking of Quinoline Carboxylic Acid Derivatives with Various Receptors

| Derivative Class | Target Receptor | Key Interacting Residues/Region | Binding Interactions |

| 2-chloroquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Phe113 | Hydrogen bonds, Hydrophobic interactions, π–π stacking |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | B-DNA Duplex | Adenine, Guanine (A/T minor groove) | Hydrogen bonds |

| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | N/A | Stable binding in simulations |

Data compiled from various studies. tandfonline.comnih.govfrontiersin.org

Applications and Research Perspectives of 3 Chloroquinoline 6 Carboxylic Acid

Role as a Synthetic Synthon in Organic Chemistry

The presence of reactive sites—the chloro group susceptible to nucleophilic substitution and the carboxylic acid group ready for derivatization—makes 3-chloroquinoline-6-carboxylic acid a pivotal precursor in the synthesis of a diverse range of organic molecules.

Precursor for Complex Heterocyclic Systems and Polycyclic Aromatic Compounds

The quinoline (B57606) scaffold is a core structure in numerous biologically active compounds and functional materials. This compound serves as an excellent starting material for the construction of more elaborate heterocyclic architectures. The chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups and build fused ring systems. For instance, analogous reactions with 2-chloroquinoline-3-carbaldehydes have been shown to yield a variety of fused heterocycles like pyrrolo[3,4-b]quinolines and pyrazolo[3,4-b]quinolines. nih.gov By extension, this compound could be utilized in similar synthetic strategies to produce novel polycyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the carboxylic acid functionality can be converted into other reactive groups, such as acyl chlorides or esters, which can then participate in intramolecular cyclization reactions to form new rings. This approach could lead to the synthesis of complex polycyclic aromatic compounds incorporating the quinoline nucleus, which are of interest for their electronic and photophysical properties.

Building Block for Multifunctional Molecules and Advanced Fine Chemicals

The dual functionality of this compound makes it an ideal building block for the synthesis of multifunctional molecules. The carboxylic acid group can be readily coupled with other molecules containing, for example, amino or hydroxyl groups to form larger, more complex structures. This allows for the modular synthesis of compounds with tailored properties.

In the realm of advanced fine chemicals, this compound can be a key intermediate. For example, derivatives of quinoline carboxylic acids have been investigated as inhibitors of protein kinase CK2, highlighting their potential in drug discovery. rsc.org The specific substitution pattern of this compound offers a unique scaffold for the design of new therapeutic agents. By modifying the carboxylic acid group and performing substitutions at the chloro position, a library of derivatives can be generated for screening against various biological targets.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group make this compound an excellent candidate for use as a ligand in coordination chemistry.

Ligand Design and Synthesis for Metal Complexes and Catalysts

The design of ligands is crucial for the development of metal complexes with specific catalytic or material properties. This compound can act as a bidentate or monodentate ligand, coordinating to metal ions through the quinoline nitrogen and/or the carboxylate oxygen atoms. The electronic properties of the quinoline ring, influenced by the chloro substituent, can be fine-tuned to modulate the properties of the resulting metal complex.

The synthesis of metal complexes with this ligand can be achieved through standard coordination chemistry techniques. These complexes have potential applications in catalysis. For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org Metal complexes derived from this compound could exhibit similar or enhanced catalytic activities in a variety of organic transformations.

Self-Assembly into Supramolecular Structures and Crystalline Materials

Carboxylic acids are well-known for their ability to form hydrogen-bonded networks, which can direct the self-assembly of molecules into well-ordered supramolecular structures. researchgate.netnih.gov The carboxylic acid group of this compound can participate in hydrogen bonding to form dimers or extended chains. These interactions, in combination with π-π stacking of the quinoline rings, can lead to the formation of complex and predictable supramolecular architectures in the solid state.

When combined with metal ions, this compound can act as a linker to construct metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and connectivity of the ligand, along with the coordination preferences of the metal ion, will determine the topology and properties of the resulting MOF. The presence of the chloro group can also influence the framework's properties, potentially leading to materials with unique functionalities.

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes incorporating quinoline-based ligands have demonstrated significant catalytic activity in a range of chemical reactions. ckthakurcollege.netcumbria.ac.uk The catalytic performance is often dictated by the electronic and steric environment around the metal center, which is directly influenced by the ligand.

Metal complexes of this compound are promising candidates for catalysts in various transformations. For example, similar quinoline-based systems have been used in oxidation and reduction reactions. The specific electronic properties imparted by the 3-chloro substituent could lead to catalysts with enhanced selectivity or activity. Research in this area could involve synthesizing a range of metal complexes with different transition metals and evaluating their catalytic performance in reactions such as C-C coupling, oxidations, and hydrogenations.

Materials Science and Engineering Applications

The rigid, aromatic structure of the quinoline nucleus, combined with the reactive chloro and carboxylic acid functional groups of This compound , makes it a molecule of interest for various applications in materials science. These functional groups provide handles for chemical modification, polymerization, and attachment to other molecules or surfaces.

Fluorescent Dyes and Optical Materials (e.g., for sensors, OLEDs, bioimaging probes without in vivo discussion)

Quinoline derivatives are widely recognized for their fluorescent properties, forming the core of many small-molecule probes and optical materials. researchgate.netnih.gov The fluorescence in these compounds often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the local environment, making them effective sensors. nih.gov For instance, certain quinoline-based fluorophores exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.govexlibrisgroup.com

While specific photophysical data for This compound is not extensively documented in published literature, the general characteristics of the quinoline scaffold suggest potential in this area. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the aromatic system, could lead to interesting optical properties. Research on other quinoline carboxylic acids has shown that they can serve as platforms for fluorescent sensors. For example, a quinoline-based receptor was designed to detect carboxylic acids through changes in its fluorescence, including the formation of an excimer with a new emission peak at a longer wavelength. beilstein-journals.org Another study demonstrated that styryl-quinoline-4-carboxylic acid derivatives are fluorescent in solution, with emission maxima ranging from 408 to 539 nm, and some exhibit acidochromism—a color change in response to pH variations. exlibrisgroup.com This pH sensitivity is a key feature for developing probes, as demonstrated by a modular quinoline scaffold whose fluorescence responds to intracellular pH. nih.gov

The potential for This compound to act as a fluorescent material is plausible, but requires empirical investigation to characterize its specific excitation and emission spectra, quantum yield, and sensitivity to environmental factors like pH and polarity.

Table 1: Examples of Fluorescent Properties in Related Quinoline Derivatives

| Compound/Class | Property | Observation | Reference(s) |

|---|---|---|---|

| Styryl-quinoline-4-carboxylic acids | Solvatochromism & Acidochromism | Emission maxima from 408-539 nm; visible color change from blue to green with pH change. | exlibrisgroup.com |

| Quinoline-based flexible receptor | Excimer Formation | Quenching of monomer emission and appearance of a new excimer emission upon binding to guest carboxylic acids. | beilstein-journals.org |

Polymer Chemistry and Polymer Functionalization

The quinoline motif is a valuable building block in polymer chemistry. nih.govtubitak.gov.tr Polymers incorporating this scaffold are explored for applications ranging from electronics to biomedicine. The Friedlander reaction is a common method for synthesizing quinoline rings and has been adapted for polymer-supported synthesis, highlighting the integration of quinoline chemistry with polymer science. nih.govtubitak.gov.tr

This compound possesses two key functional groups for polymer chemistry:

Carboxylic Acid Group: This group can be used for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. It can also be converted to other functional groups, like an acid chloride, to facilitate these reactions. nih.gov

Chloro Group: The chlorine atom can participate in nucleophilic aromatic substitution reactions or in cross-coupling reactions (e.g., Suzuki, Heck), allowing the quinoline unit to be grafted onto or incorporated into polymer chains.

For example, a novel acrylate (B77674) monomer based on a quinoline-chalcone structure has been synthesized and subsequently polymerized to create polymers with potential biological applications. tandfonline.com While direct polymerization or functionalization using This compound is not prominently featured in available research, its structure makes it a viable candidate for creating novel functional polymers. Commercial suppliers categorize the compound under "Polymer Science Material Building Blocks," suggesting its potential utility in this field. nih.gov

Component in Liquid Crystalline Systems and Soft Materials

The development of liquid crystals and other soft materials often relies on molecules with rigid, anisotropic (rod-like or disc-like) shapes that encourage ordered self-assembly. The planar, bicyclic structure of the quinoline ring makes it a suitable core for designing such molecules. However, there is currently a lack of specific research in peer-reviewed literature detailing the use of This compound or its close derivatives in the formulation of liquid crystalline systems or other soft materials.

Development of Nanomaterials and Surface Functionalization

The functionalization of nanomaterials to impart specific properties is a cornerstone of nanotechnology. Carboxylic acids are particularly useful for this purpose as they can readily bind to the surface of metal oxide nanoparticles (like TiO₂ or Fe₃O₄), forming stable linkages. While the use of nanocatalysts for the synthesis of quinolines is well-documented, the application of quinoline derivatives to functionalize nanomaterials is a distinct area. acs.orgtandfonline.com

The carboxylic acid group on This compound makes it a prime candidate for anchoring onto nanoparticle surfaces. Such functionalization could imbue the nanomaterial with the optical or biological properties of the quinoline scaffold. Despite this potential, specific examples of This compound being used for nanomaterial development or surface functionalization are not readily found in the current body of scientific literature.

Agrochemical and Agro-Industrial Research Scaffolds

The quinoline scaffold is present in various biologically active molecules, including those with applications in agriculture. rsc.org Carboxylic acids and their derivatives are a major class of compounds that have been developed as herbicides over the past several decades. nih.gov

Structure-Activity Relationships for Target Enzyme or Receptor Binding (e.g., herbicide, pesticide precursors, in vitro studies)

Quinoline derivatives have been investigated for their potential as agrochemicals. For instance, derivatives of quinoline-8-carboxylic acid have been patented for their pesticidal action. google.com Furthermore, certain quinoline compounds have demonstrated notable antifungal activity against plant pathogens like Pyricularia oryzae, the causative agent of rice blast disease. rsc.org

The herbicidal activity of many compounds stems from their ability to inhibit specific enzymes in a plant's metabolic pathways. Structure-activity relationship (SAR) studies are crucial for optimizing these inhibitors. While extensive SAR studies exist for quinoline carboxylic acids in medicinal contexts, such as anticancer or antimicrobial agents, specific in vitro data for This compound in an agrochemical context is limited. researchgate.netnih.gov